N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(2-methoxyphenyl)acetamide
Description
N-(2-{[3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(2-methoxyphenyl)acetamide is a heterocyclic compound featuring:
- A 4-fluorophenyl substituent at position 3 of the triazolo-pyridazine ring, enhancing electronic interactions.
- An ethoxyethyloxy linker connecting the core to the acetamide group.
- A 2-methoxyphenyl moiety in the acetamide side chain, influencing lipophilicity and binding affinity.
Properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-30-18-5-3-2-4-16(18)14-20(29)24-12-13-31-21-11-10-19-25-26-22(28(19)27-21)15-6-8-17(23)9-7-15/h2-11H,12-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDURHOKNANIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(2-methoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H18FN5O2S
- Molecular Weight : 387.4 g/mol
- IUPAC Name : 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(2-oxolanylmethyl)acetamide
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
- Mechanism of Action : The compound exhibits potent inhibition of various kinases involved in tumor progression. For instance, it has shown significant activity against the MET kinase with an IC50 value as low as 4.2 nmol/L .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of triazole compounds can induce apoptosis in cancer cell lines such as HT-29 and MDA-MB-231. For example, compounds similar to N-(2-{...}) have displayed IC50 values ranging from 0.85 to 1.54 μM against these cell lines .
Antimicrobial Activity
- Inhibition of Pathogens : Triazole derivatives have been reported to possess antifungal and antibacterial properties. The compound's structure suggests potential activity against pathogenic fungi and bacteria through interference with their metabolic pathways .
Neuroprotective Effects
- Neuroprotection Studies : Some studies indicate that triazole derivatives can act as neuroprotectants by modulating neurotransmitter systems and providing antioxidant effects .
Study on Antitumor Activity
In a recent study by Qin et al., a series of triazole derivatives were synthesized and evaluated for their antitumor properties. One notable derivative exhibited higher cytotoxicity than sorafenib against various cancer cell lines with IC50 values significantly lower than those of established therapies .
Study on Kinase Inhibition
Another study highlighted a triazolopyridazine derivative that inhibited the activity of the MET kinase in various mutant forms with IC50 values ranging from 0.22 to 81 nmol/L . This indicates the potential for developing targeted therapies using compounds like N-(2-{...}).
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridazine Core
The triazolopyridazine ring undergoes nucleophilic substitution at the C6 position, enabling functionalization. For example:
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Aryloxy-ethyl group formation | Anhydrous DMF, 80°C, 12–24 hours | Ethylene glycol derivatives | Substitution at C6 with ether linkage |
| Thioether formation | THF, NaH, 0°C to room temperature | Thiols (e.g., benzyl mercaptan) | Replacement of oxygen with sulfur |
Acetamide Hydrolysis and Functionalization
The acetamide group (-NHCOCH2-) participates in hydrolysis and coupling reactions:
Hydrolysis to Carboxylic Acid
-
Reagents: 6M HCl or NaOH (aqueous)
-
Conditions: Reflux at 100–110°C for 4–6 hours
-
Product: 2-(2-Methoxyphenyl)acetic acid (with recovery of the triazolopyridazine core)
Amide Coupling
-
Reagents: DCC (dicyclohexylcarbodiimide), DMAP (catalyst)
-
Conditions: Dichloromethane, 0°C to room temperature, 12 hours
-
Application: Forms urea derivatives via reaction with aryl isocyanates
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophilic substitution, primarily at the para position:
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | para to F | Nitro-substituted derivative |
| Sulfonation | SO3/H2SO4, 50°C | para to F | Sulfonic acid derivative |
Triazole Ring Reactivity
The 1,2,4-triazole moiety enables cycloaddition and alkylation:
1,3-Dipolar Cycloaddition
-
Reagents: Alkynes or nitriles
-
Conditions: Cu(I) catalysis, 60–80°C
-
Product: Fused heterocyclic systems (e.g., triazolo-triazines)
N-Alkylation
-
Reagents: Alkyl halides (e.g., methyl iodide)
-
Conditions: K2CO3, DMF, 60°C, 6 hours
Biological Interactions via Targeted Reactions
The compound modulates kinase activity through non-covalent interactions:
| Target | Binding Mechanism | Functional Groups Involved | IC50 (nM) |
|---|---|---|---|
| c-Met kinase | ATP-binding site occupation | Triazole, pyridazine, fluorophenyl | 0.24–4.2 |
| AXL kinase | Hydrophobic pocket interaction | Methoxyphenyl, acetamide | 110–1400 |
Data derived from structurally similar triazolopyridazines
Stability Under Oxidative/Reductive Conditions
-
Oxidation: Susceptible to peroxide-mediated degradation of the thioether group (if present).
-
Reduction: Catalytic hydrogenation (Pd/C, H2) reduces nitriles to amines but leaves the triazole intact.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The target compound’s analogs differ in substituents, linker chemistry, and core modifications. Key comparisons include:
Key Observations
Linker Chemistry :
- Oxygen vs. Sulfur Linkers : The target compound’s oxyethyl linker (vs. sulfanyl in ) likely improves solubility but may reduce resistance to metabolic cleavage.
- Ethoxyethyl vs. Ethylamine : The ethoxyethyl chain in the target compound balances lipophilicity and polarity better than the simpler ethylamine in .
Substituent Effects :
- Fluorine vs. Methoxy/Ethoxy : The 4-fluorophenyl group in the target compound enhances electronegativity and binding to hydrophobic pockets compared to methoxy/ethoxy analogs .
- Methoxy Position : The 2-methoxyphenyl acetamide in the target compound may confer steric hindrance, altering receptor interactions versus para-substituted analogs .
Toxicity and Safety :
- Analogs like with ethanamine linkers exhibit acute oral toxicity (GHS Category 5), suggesting that the target compound’s acetamide group may mitigate toxicity through reduced reactivity.
Synthetic Considerations :
- The synthesis of triazolo-pyridazine derivatives often employs Suzuki-Miyaura coupling (as seen in ), with yields influenced by substituent bulk and linker choice.
Research Implications
- Pharmacological Potential: The target compound’s triazolo-pyridazine core is structurally similar to kinase inhibitors and antimicrobial agents .
- Optimization Opportunities : Replacing the methoxy group with bioisosteres (e.g., ethoxy, halogen) could modulate bioavailability, as seen in .
- Safety Profiling : Toxicity data from highlight the need for rigorous in vitro safety assessments, particularly for analogs with amine linkers.
Q & A
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer : This compound exhibits acute toxicity (oral), skin corrosion/irritation, and severe eye damage (GHS classification) . Key precautions include:
- Engineering Controls : Use fume hoods to avoid aerosol/dust inhalation.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Emergency Protocols : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with water and seek medical attention .
- Storage : Store in airtight containers at room temperature, away from ignition sources.
Q. What synthetic routes are reported for structurally analogous triazolopyridazine derivatives?
- Methodological Answer : A 11-step synthesis for a related triazolopyridazine acetamide derivative involves:
- Key Intermediates : Methyl 4,5-dimethoxy-2-nitrobenzoate and 2-chloro-N-methylacetamide.
- Coupling Reactions : Suzuki-Miyaura cross-coupling for aryl group introduction.
- Cyclization : Acid-mediated closure of the triazole ring .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves ~2–5% overall yield .
Q. How can preliminary structural characterization be performed for this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₁₉FN₅O₃) with <5 ppm error.
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl vs. 2-methoxyphenyl groups).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., as in related triazolopyridazines ).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Scaffold Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OMe) groups to assess bioactivity changes.
- Linker Optimization : Compare ethylene glycol linkers (as in the parent compound) with alkyl or aryl spacers.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., kinase domains) .
- Biological Assays : Test modified analogs in enzyme inhibition assays (IC₅₀ determination) .
Q. What analytical challenges arise in resolving discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data Validation : Replicate assays in triplicate to exclude false positives/negatives.
- Metabolite Screening : Use LC-MS to identify metabolic degradation products (e.g., dealkylation or oxidation of methoxy groups).
- Solubility Adjustments : Test in DMSO/PBS mixtures to ensure compound stability.
- Orthogonal Techniques : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding kinetics .
Q. How can reaction conditions be optimized to improve synthetic efficiency?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to variables like temperature (80–120°C), catalyst loading (5–20 mol%), and solvent polarity (THF vs. DMF).
- Continuous-Flow Chemistry : Reduce reaction time from hours to minutes (e.g., as demonstrated for diazomethane derivatives ).
- Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos ligands for cross-coupling efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
